molecular formula C11H14F5N3 B15319808 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B15319808
M. Wt: 283.24 g/mol
InChI Key: XJTJWMRCJMMPSU-UHFFFAOYSA-N
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Description

4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a complex organic compound characterized by the presence of multiple fluorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the fluorination of cyclohexane to produce 4,4-difluorocyclohexane, which is then subjected to further reactions to introduce the pyrazole ring and other functional groups. Specific reaction conditions, such as the use of hydrogen fluoride or trifluoromethanesulfonic acid fluoride, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and safety. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorocyclohexanemethanol
  • 4,4-Difluorocyclohexanone
  • 4,4-Difluorocyclohexanol

Uniqueness

Compared to these similar compounds, 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of the pyrazole ring and the trifluoromethyl group. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14F5N3

Molecular Weight

283.24 g/mol

IUPAC Name

4-(4,4-difluorocyclohexyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C11H14F5N3/c1-19-9(17)7(8(18-19)11(14,15)16)6-2-4-10(12,13)5-3-6/h6H,2-5,17H2,1H3

InChI Key

XJTJWMRCJMMPSU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C2CCC(CC2)(F)F)N

Origin of Product

United States

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